molecular formula C21H19NO5S B11405687 methyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11405687
M. Wt: 397.4 g/mol
InChI Key: HUKQOGBNTFFMKG-UHFFFAOYSA-N
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Description

Methyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a chromene core, a cyclopenta[b]thiophene ring, and a methyl ester group, making it a unique and potentially valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the chromene derivative, which is then subjected to a series of reactions to introduce the cyclopenta[b]thiophene ring and the methyl ester group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial production to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions can result in a wide range of modified compounds with different functional groups .

Scientific Research Applications

Methyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential as a drug candidate, particularly in the treatment of diseases where chromene derivatives have shown efficacy.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of methyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The chromene core is known to interact with various enzymes and receptors, modulating their activity and leading to biological effects. The compound may inhibit or activate specific pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of a chromene core, a cyclopenta[b]thiophene ring, and a methyl ester group. This unique structure imparts specific chemical and biological properties that are not observed in simpler or less substituted analogs .

Biological Activity

Methyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that exhibits significant biological activity. This compound belongs to a class of chromene derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N1O5SC_{19}H_{19}N_{1}O_{5}S with a molecular weight of 373.43 g/mol. The structural features include a chromene moiety and a cyclopentathiophene ring, which contribute to its biological activity.

PropertyValue
Molecular FormulaC19H19N1O5SC_{19}H_{19}N_{1}O_{5}S
Molecular Weight373.43 g/mol
IUPAC NameThis compound

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that it may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of various signaling pathways associated with cell proliferation and survival.

Case Study:
In vitro studies demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutic agents.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It was tested against a range of bacterial and fungal strains.

Research Findings:

  • Bacterial Strains: Effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 10 µg/mL.
  • Fungal Strains: Exhibited antifungal activity against Candida albicans with an MIC of 15 µg/mL.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been linked to its ability to inhibit cyclooxygenase enzymes (COX-I and COX-II), which play crucial roles in the inflammatory response.

Mechanism of Action:
The compound inhibits COX-II with an IC50 value of approximately 0.72 µM, showcasing its potential as a therapeutic agent for inflammatory diseases.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: It inhibits key enzymes involved in inflammation and cancer progression.
  • Cell Signaling Modulation: Alters signaling pathways related to cell survival and apoptosis.

Properties

Molecular Formula

C21H19NO5S

Molecular Weight

397.4 g/mol

IUPAC Name

methyl 2-[(6,8-dimethyl-4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H19NO5S/c1-10-7-11(2)18-13(8-10)14(23)9-15(27-18)19(24)22-20-17(21(25)26-3)12-5-4-6-16(12)28-20/h7-9H,4-6H2,1-3H3,(H,22,24)

InChI Key

HUKQOGBNTFFMKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC)C

Origin of Product

United States

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